molecular formula C17H17FN2O2S B2448407 N1-(4-fluorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide CAS No. 1207022-62-5

N1-(4-fluorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Cat. No.: B2448407
CAS No.: 1207022-62-5
M. Wt: 332.39
InChI Key: XWOLPHYVNZRWIY-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is a complex organic compound that features a fluorobenzyl group, a thiophene ring, and a cyclopropyl moiety

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S/c18-13-5-3-12(4-6-13)10-19-15(21)16(22)20-11-17(7-8-17)14-2-1-9-23-14/h1-6,9H,7-8,10-11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOLPHYVNZRWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-fluorobenzylamine and the thiophene-containing cyclopropylamine. These intermediates are then coupled using oxalyl chloride to form the final oxalamide compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxalamide to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the oxalamide can produce primary amines.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic residues. The cyclopropyl moiety may contribute to the compound’s overall stability and rigidity, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
  • N1-(4-bromobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
  • N1-(4-methylbenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Uniqueness

N1-(4-fluorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its electronic properties and reactivity. The combination of the fluorobenzyl group with the thiophene and cyclopropyl moieties makes this compound distinct from its analogs, potentially leading to different biological activities and applications.

Biological Activity

N1-(4-fluorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N1 4 fluorobenzyl N2 1 thiophen 2 yl cyclopropyl methyl oxalamide\text{N1 4 fluorobenzyl N2 1 thiophen 2 yl cyclopropyl methyl oxalamide}

Key Properties:

  • Molecular Formula: C₁₉H₂₂FN₅O₂
  • Molecular Weight: 373.41 g/mol
  • IUPAC Name: N'-[(4-fluorophenyl)methyl]-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of oxalamides, including the compound . The following table summarizes the Minimum Inhibitory Concentrations (MICs) against common bacterial strains:

Compound Bacterial Strain MIC (µM)
This compoundStaphylococcus aureus15.0
Methicillin-resistant S. aureus (MRSA)20.0
Escherichia coli30.0

The compound exhibited significant activity against both S. aureus and MRSA, indicating its potential as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through in vitro assays measuring the inhibition of NF-κB activation. The results are presented in the following table:

Compound IC50 (µM) Effect on NF-κB Activation (%)
This compound12.560% inhibition
Cinnamic acid10.055% inhibition

The compound demonstrated a strong inhibitory effect on NF-κB activation, suggesting its utility in managing inflammatory conditions.

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested alongside other oxalamide derivatives. The study found that this compound not only inhibited bacterial growth effectively but also displayed bactericidal properties, as indicated by its MBC/MIC ratio being less than 4, which is a criterion for classifying a compound as bactericidal.

Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that the compound interferes with the NF-κB signaling pathway, which is crucial in the inflammatory response. The study highlighted that substituents on the phenolic ring significantly influence the compound's ability to modulate this pathway.

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